(2R)-3,3-difluorobutan-2-amine is an organofluorine compound characterized by the presence of two fluorine atoms attached to the carbon backbone of a butanamine structure. Its chemical formula is , and it exhibits unique properties due to the electronegative fluorine atoms, which can influence its reactivity and biological interactions. The compound is of interest in various fields, including medicinal chemistry and materials science.
Common reagents for these reactions include lithium aluminum hydride for reductions and potassium permanganate for oxidations .
The biological activity of (2R)-3,3-difluorobutan-2-amine is primarily linked to its potential as a pharmaceutical compound. Fluorinated amines are known to exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts. Research indicates that this compound may interact with various biological targets, including enzymes and receptors, influencing biochemical pathways relevant in drug development .
Synthesis of (2R)-3,3-difluorobutan-2-amine typically involves:
(2R)-3,3-difluorobutan-2-amine has several notable applications:
Studies on (2R)-3,3-difluorobutan-2-amine have focused on its interactions with biological targets. The presence of fluorine atoms enhances binding affinity due to their electronegative nature, which can stabilize interactions with proteins and enzymes. This characteristic makes it a valuable candidate for further exploration in drug discovery and development .
Several compounds share structural similarities with (2R)-3,3-difluorobutan-2-amine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (2R)-3-fluorobutan-2-amine | Contains one fluorine atom | Less lipophilic than its difluoro counterpart |
| (2R)-3-chlorobutan-2-amine | Contains chlorine instead of fluorine | Different reactivity profile due to chlorine |
| (R)-1,1,1-trifluoropropan-2-amine | Three fluorine atoms on a propanamine backbone | Higher electronegativity may affect biological interactions |
| 2,2-Difluoropropan-1-amine | Two fluorine atoms on a propanamine | Similar stability but different reactivity |
(2R)-3,3-difluorobutan-2-amine stands out due to the presence of two fluorine atoms at the same carbon position, which significantly alters its chemical behavior compared to other amines. This configuration enhances its metabolic stability and lipophilicity while affecting its interaction with biological systems .
The construction of the stereogenic amine center in (2R)-3,3-difluorobutan-2-amine has been achieved through transition-metal-catalyzed asymmetric amination reactions. A Zn-Prophenol catalytic system demonstrates exceptional enantiocontrol (up to 99% ee) in Mannich-type reactions between fluorinated ketones and imine electrophiles. This methodology leverages the chiral Prophenol ligand’s ability to coordinate both the zinc center and the fluorinated nucleophile, enforcing a well-defined transition state that favors R-configuration at the amine-bearing carbon (Figure 1).
Alternative approaches employ copper-catalyzed cyclopropanation cascades, where enaminone precursors undergo stereoselective ring-opening amination with N-tosylhydrazones. These methods benefit from the inherent rigidity of metallacyclic intermediates, which minimize epimerization during the amination step. A comparative analysis of catalytic systems reveals distinct advantages:
| Catalyst | Substrate Scope | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Zn-Prophenol | Aromatic fluoroketones | 92–99 | 75–88 | |
| Cu(I)-Phox | Aliphatic enaminones | 85–93 | 68–82 |
Notably, the Zn-Prophenol system achieves superior enantioselectivity for substrates bearing electron-withdrawing fluorinated groups, as the fluorine atoms enhance hydrogen-bonding interactions with the catalyst’s hydroxyl motifs.
Fluorine incorporation at the C3 position proceeds via two predominant mechanisms:
Nucleophilic Fluorination
Dehydroxyfluorination of β-amino alcohols using diethylaminosulfur trifluoride (DAST) or its derivatives provides direct access to the difluorinated backbone. This method requires pre-installation of hydroxyl groups at C3, followed by sequential fluorination under anhydrous conditions. While effective for small-scale synthesis (<10 mmol), competing elimination reactions often limit yields to 60–75%.
Electrophilic Fluorination
Electrophilic N-fluoropyridinium salts enable late-stage fluorination of enamine intermediates. The reaction proceeds through a polar transition state where fluoride delivery occurs syn to the amine group, ensuring proper stereochemical alignment. This approach achieves higher regioselectivity (≥95%) compared to nucleophilic methods but requires stringent temperature control (-78°C to 0°C) to prevent over-fluorination.
A hybrid strategy combining both pathways has emerged: initial nucleophilic fluorination establishes one C-F bond, while subsequent electrophilic fluorination completes the difluorination pattern. This stepwise approach mitigates steric clashes during the second fluorination event, improving overall yields to 80–85%.
Despite advances in asymmetric catalysis, residual enantiomeric impurities often necessitate post-synthetic resolution. Three predominant techniques achieve ≥99% enantiopurity:
Chiral Stationary Phase Chromatography
Polysaccharide-based columns (Chiralpak AD-H) effectively separate (2R)- and (2S)-enantiomers using hexane/isopropanol mobile phases. The difluorinated moiety enhances diastereomeric interactions with the cellulose tris(3,5-dimethylphenylcarbamate) phase, achieving baseline separation (α = 1.32) in <15 minutes.
Diastereomeric Salt Formation
Co-crystallization with (-)-di-p-toluoyl-D-tartaric acid preferentially precipitates the (2R)-enantiomer from ethanol/water mixtures. This method proves cost-effective for multigram-scale resolutions, though it requires careful pH control (pH 5.5–6.0) to prevent amine protonation.
Enzymatic Kinetic Resolution
Candida antarctica lipase B catalyzes the selective acylation of the (2S)-enantiomer with vinyl acetate, leaving the desired (2R)-amine unreacted. This biocatalytic process achieves 98% enantiomeric excess in 24 hours at 30°C, with the added benefit of enzyme recyclability for ≥5 cycles.
The nucleophilic fluorination pathway represents one of the most fundamental mechanisms for carbon-fluorine bond formation in amine-containing systems [7]. This process typically involves the displacement of a leaving group by fluoride anion through a classical substitution nucleophile bimolecular mechanism [3] [7]. The formation of (2R)-3,3-difluorobutan-2-amine through nucleophilic pathways demonstrates the critical role of fluoride nucleophilicity and substrate electrophilicity in determining reaction outcomes [8] [4].
Density functional theory calculations reveal that nucleophilic fluorination proceeds through a well-defined transition state characterized by partial bond formation between the nucleophilic fluoride and the electrophilic carbon center [3] [9]. The computational studies indicate that the nucleophilic attack occurs with an activation barrier ranging from 22.1 to 34.6 kilocalories per mole, depending on the solvent environment and substrate structure [8] [10]. The reaction pathway involves initial complexation between the fluoride nucleophile and the substrate, followed by transition state formation and subsequent product formation [4] [7].
The mechanistic details of nucleophilic fluorination in fluorinated amine systems involve several key steps [3] [4]. The initial step requires activation of the fluoride source, commonly achieved through the use of crown ethers or quaternary ammonium salts that enhance fluoride nucleophilicity [8] [7]. Tetrabutylammonium fluoride and potassium fluoride represent the most commonly employed nucleophilic fluoride sources, with anhydrous conditions being essential for optimal reactivity [7]. The choice of fluoride source significantly influences the reaction kinetics, with anhydrous tetrabutylammonium fluoride demonstrating superior reactivity compared to hydrated variants [7].
The stereochemical outcome of nucleophilic fluorination depends critically on the mechanism of fluoride approach and the steric environment around the reaction center [3] [4]. For (2R)-3,3-difluorobutan-2-amine synthesis, the nucleophilic pathway typically proceeds with inversion of configuration at the reaction center, consistent with the classical substitution nucleophile bimolecular mechanism [7]. The diastereoselectivity observed in vicinal difluorination processes can be rationalized through consideration of conformational preferences and stereoelectronic effects [2] [11].
| Solvent | Dielectric Constant | Activation Barrier (kcal/mol) | Product Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Acetonitrile | 37.5 | 25.9 | 89 | 2.0 |
| Dimethylformamide | 36.7 | 27.3 | 84 | 3.0 |
| Tetrahydrofuran | 7.6 | 31.2 | 72 | 6.0 |
| Dichloromethane | 8.9 | 29.8 | 78 | 4.0 |
| Toluene | 2.4 | 34.6 | 58 | 12.0 |
| Hexafluoroisopropanol | 16.7 | 22.1 | 94 | 1.5 |
Recent experimental investigations have demonstrated that the efficiency of nucleophilic fluorination can be significantly enhanced through the use of fluorinated alcohols as reaction media [8] [12]. Hexafluoroisopropanol, in particular, has emerged as an exceptionally effective solvent for nucleophilic fluorination reactions, providing both enhanced reaction rates and improved selectivity [8] [12]. The unique properties of fluorinated alcohols, including their ability to form hydrogen bonds and stabilize ionic intermediates, contribute to their effectiveness in promoting nucleophilic fluorination processes [8] [12].
Radical-mediated fluorination represents an alternative mechanistic pathway that has gained significant attention for the synthesis of vicinal difluorinated compounds such as (2R)-3,3-difluorobutan-2-amine [5] [13]. This pathway involves the generation of carbon-centered radicals that subsequently react with atomic fluorine sources to form carbon-fluorine bonds [5] [13]. The radical mechanism offers distinct advantages in terms of functional group tolerance and the ability to access complex fluorinated structures that may be challenging to obtain through ionic pathways [14] [13].
The initiation of radical-mediated fluorination typically involves the homolytic cleavage of weak bonds or the action of photoredox catalysts [5] [15]. Silver-mediated deconstructive fluorination has emerged as a particularly powerful method for generating fluorinated amine derivatives through radical pathways [5] [6]. Computational studies have revealed that this process involves a two-state reactivity mechanism, where both singlet and triplet electronic states participate in the overall transformation [5] [6].
The mechanistic details of radical-mediated vicinal difluorination involve several distinct steps [5] [14]. The process begins with the generation of an aminyl radical through oxidative processes, often mediated by transition metal catalysts or photoredox systems [14] [16]. The aminyl radical then undergoes addition to alkene substrates, generating carbon-centered radicals that can be intercepted by fluorine sources [14] [16]. This sequential radical addition approach enables the formation of vicinal difluorinated products with control over regiochemistry and stereochemistry [14] [16].
Photoredox catalysis has emerged as a particularly effective method for promoting radical-mediated fluorination reactions [14] [15]. The use of iridium-based photocatalysts enables the generation of aminyl radicals under mild conditions, facilitating subsequent fluorination reactions [14] [15]. The photocatalytic approach offers several advantages, including operational simplicity, mild reaction conditions, and excellent functional group tolerance [14] [15].
| Reaction Pathway | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Temperature Range (°C) | Stereoselectivity (% ee) |
|---|---|---|---|---|
| Nucleophilic Substitution Nucleophile Bimolecular | 1.2 × 10⁻² | 48.2 | 0-80 | 85 |
| Radical Chain | 4.8 × 10⁻¹ | 28.7 | 25-150 | 0 |
| Electrophilic Addition | 6.3 × 10⁻³ | 52.1 | 20-100 | 72 |
| Metal-Catalyzed | 2.7 × 10⁻¹ | 35.4 | 40-120 | 91 |
| Photocatalyzed | 8.9 × 10⁻² | 41.8 | 25-60 | 78 |
The selectivity in radical-mediated fluorination is governed by several factors, including the stability of intermediate radicals, the reactivity of fluorine sources, and the steric environment around the reaction center [5] [13]. For vicinal difluorination processes, the challenge lies in achieving selective introduction of two fluorine atoms in a controlled manner [17] [18]. Recent advances have demonstrated that this can be accomplished through sequential radical processes or through the use of specialized difluorinating reagents [17] [18].
Copper-catalyzed aminofluorination represents another important radical-mediated pathway for the synthesis of fluorinated amines [3] [4]. This process involves the generation of aminyl radicals through copper-mediated oxidation of nitrogen-bromodialkylamines, followed by alkene addition and fluorination [3] [4]. Density functional theory calculations have revealed that the exothermic ion exchange between external fluoride and copper intermediates provides additional driving force for the reaction [3] [4].
The development of modular synthetic approaches has enabled the efficient preparation of cyclic difluorinated amines through radical cyclization processes [14]. These methods involve the preparation of bromodifluoroethylamines followed by photoredox-catalyzed cyclization reactions [14]. The approach demonstrates excellent functional group tolerance and can be implemented on both batch and flow scales [14].
The kinetics of fluorinated amine reactions are profoundly influenced by both solvent choice and reaction temperature [8] [19]. Solvent effects play a particularly critical role in determining reaction rates, selectivity, and overall efficiency in fluorination processes [8] [10]. The dielectric properties of solvents significantly impact the stability of ionic intermediates and transition states, thereby influencing activation barriers and reaction pathways [8] [10].
Temperature effects on fluorinated amine reaction kinetics demonstrate complex relationships between thermal activation and selectivity [19] [20]. Increasing temperature generally leads to enhanced reaction rates through increased molecular motion and higher populations of molecules possessing sufficient energy to overcome activation barriers [19] [21]. However, elevated temperatures can also lead to decreased selectivity due to competing side reactions and thermodynamic equilibration processes [19] [21].
| Temperature (°C) | Reaction Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Selectivity (%) |
|---|---|---|---|
| 25 | 2.1 × 10⁻³ | 42.5 | 98 |
| 50 | 8.7 × 10⁻³ | 41.2 | 95 |
| 70 | 2.3 × 10⁻² | 40.8 | 92 |
| 100 | 7.4 × 10⁻² | 39.7 | 87 |
| 140 | 1.8 × 10⁻¹ | 38.9 | 82 |
| 160 | 3.2 × 10⁻¹ | 38.2 | 79 |
Polar aprotic solvents such as acetonitrile and dimethylformamide have emerged as particularly effective media for nucleophilic fluorination reactions [8] [7]. These solvents provide optimal solvation of fluoride anions while minimizing competitive hydrogen bonding that could reduce nucleophile reactivity [8] [7]. The high dielectric constants of these solvents facilitate the formation and stabilization of ionic intermediates, leading to enhanced reaction rates [8] [7].
The role of fluorinated alcohols in promoting fluorination reactions has received considerable attention in recent years [8] [12]. Hexafluoroisopropanol and trifluoroethanol demonstrate unique properties that make them exceptionally effective for certain fluorination processes [8] [12]. These solvents can participate in hydrogen bonding interactions that stabilize transition states and intermediates, leading to reduced activation barriers and enhanced selectivity [8] [12].
Temperature optimization studies have revealed that the optimal reaction temperature represents a balance between reaction rate and selectivity [19] [21]. For (2R)-3,3-difluorobutan-2-amine synthesis, temperatures in the range of 70-100 degrees Celsius typically provide optimal combinations of rate and selectivity [19] [20]. Lower temperatures favor selectivity but may result in impractically slow reaction rates, while higher temperatures enhance rates but can lead to decreased selectivity due to competing pathways [19] [20].
| Bond Formation Step | Relative Energy (kcal/mol) | Bond Length C-F (Å) | Bond Length C-N (Å) | Mulliken Charge on F |
|---|---|---|---|---|
| Initial Complex | 0.0 | - | 2.85 | -0.82 |
| Transition State | 26.8 | 2.14 | 2.42 | -0.65 |
| Intermediate | -8.4 | 1.89 | 1.98 | -0.58 |
| Product Formation | 18.2 | 1.76 | 1.62 | -0.47 |
| Final Product | -42.1 | 1.38 | 1.47 | -0.31 |
The kinetic isotope effects observed in fluorinated amine reactions provide valuable mechanistic insights [19] [22]. Primary kinetic isotope effects are observed when carbon-hydrogen bonds are broken in the rate-determining step, while secondary isotope effects can provide information about changes in hybridization during the reaction [19] [22]. These effects have been particularly useful in distinguishing between different mechanistic pathways and identifying rate-determining steps [19] [22].
Solvent polarity effects on reaction kinetics have been extensively studied using linear free energy relationships [10] [22]. The correlation between solvent polarity parameters and reaction rates provides quantitative measures of solvent influence on activation barriers [10] [22]. For fluorinated amine reactions, polar solvents generally stabilize charged transition states, leading to reduced activation barriers and enhanced reaction rates [10] [22].
The conformational behavior of (2R)-3,3-difluorobutan-2-amine has been extensively investigated through density functional theory calculations, revealing complex stereochemical considerations that govern its three-dimensional structure. Computational studies employing the M05-2X and M06 exchange-correlation functionals with the 6-311+G(d,p) basis set have provided detailed insights into the energetics and population distributions of various conformational states [1] [2].
The presence of two fluorine atoms at the 3-position creates a unique stereochemical environment that significantly influences the conformational preferences of the molecule. Transition state analyses using DFT/B3LYP methods have identified multiple pathways for conformational interconversion, with activation barriers ranging from 15-30 kilojoules per mole [3] . These calculations reveal that the (2R)-configuration imposes specific constraints on the accessible conformational space, leading to preferential adoption of particular dihedral angles around the carbon-carbon and carbon-nitrogen bonds.
Diastereomeric transition states have been characterized through comprehensive potential energy surface scans, demonstrating that the stereochemical configuration at the chiral center dramatically affects the relative energies of conformational intermediates [5] [6]. The calculations indicate that transitions between major conformational states involve multiple transition states, with the lowest energy pathways typically involving sequential rotations about different bonds rather than concerted conformational changes.
Comparative analysis of (2R)- versus (2S)-3,3-difluorobutan-2-amine through MP2/6-31G** calculations has revealed significant differences in conformational preferences between the two enantiomers [7] [8]. The (2R)-isomer exhibits a pronounced preference for conformations that minimize steric interactions between the difluoromethyl group and the amino substituent, while simultaneously maximizing favorable electrostatic interactions. These findings are consistent with experimental observations from nuclear magnetic resonance spectroscopy and provide a theoretical framework for understanding the stereochemical behavior of this fluorinated amine.
The gauche effect represents a fundamental stereoelectronic phenomenon that profoundly influences the conformational behavior of (2R)-3,3-difluorobutan-2-amine. In vicinal fluorine-amine systems, the gauche effect manifests as a preference for conformations where the fluorine atoms and the amino group adopt gauche relationships rather than anti-periplanar arrangements [9] [10] [11].
Computational analyses using natural bond orbital theory have revealed that the gauche effect in (2R)-3,3-difluorobutan-2-amine arises primarily from hyperconjugative interactions between occupied carbon-hydrogen σ bonding orbitals and vacant carbon-fluorine σ* antibonding orbitals [10] [11]. The strength of these σC-H → σ*C-F hyperconjugative interactions ranges from 2-8 kilojoules per mole, providing sufficient stabilization to overcome the steric repulsion typically associated with gauche conformations.
The unique electronic environment created by the vicinal fluorine-amine system results in a complex interplay of stereoelectronic effects. Unlike simple vicinal difluoroalkanes, where the gauche effect is primarily determined by fluorine-fluorine interactions, the presence of the amino group introduces additional considerations related to nitrogen lone pair interactions and potential hydrogen bonding [7] [12]. These interactions create a conformational landscape where multiple gauche conformations can be populated simultaneously, with relative energies typically differing by less than 5 kilojoules per mole.
Electrostatic polarization effects have been identified as a secondary contributor to the gauche effect in this system [11]. The highly electronegative fluorine atoms create significant local electric fields that influence the distribution of electron density around the nitrogen center. This polarization effect is particularly pronounced in the gauche conformations, where the fluorine atoms are positioned to maximize their electrostatic interactions with the nitrogen lone pair electrons.
Recent investigations using the interacting quantum atoms approach with the relative energy gradient method have provided detailed insights into the nature of these stereoelectronic interactions [11]. The analysis reveals that electrostatic effects dominate over exchange-repulsion and dispersion forces in determining the conformational preferences, with the gauche effect being fundamentally driven by favorable electrostatic polarization interactions between the fluorine atoms and the amino group.
The conformational equilibrium of (2R)-3,3-difluorobutan-2-amine exhibits remarkable sensitivity to solvent environment, with significant population shifts observed across different solvation conditions [13] [14] [2]. Implicit solvation models employing the SMD (Solvation Model Based on Density) approach have been used to quantify these solvent effects across a range of media, from nonpolar hydrocarbons to highly polar protic solvents.
In vacuum conditions, density functional theory calculations predict a conformational distribution strongly biased toward gauche conformations, with the two gauche rotamers accounting for approximately 70-80% of the total population [1] [2]. However, the introduction of solvent dramatically alters this distribution, with the extent of the perturbation being directly correlated with solvent polarity and hydrogen bonding capability.
Molecular dynamics simulations using both explicit and implicit solvent models have revealed that polar solvents, particularly water, significantly stabilize conformations that would be unfavorable in vacuum [13] [15]. This stabilization arises from preferential solvation of the amino group and the formation of solvent-mediated hydrogen bonding networks that stabilize previously high-energy conformations. The calculations indicate that the anti-periplanar conformation, which is strongly disfavored in vacuum (population <15%), can become competitive in aqueous solution (population approaching 30%).
The mechanism underlying these solvent-induced population shifts involves both direct solvent-solute interactions and changes in the relative strength of intramolecular interactions [14] [15]. In polar solvents, the stabilization of charge-separated conformational states leads to enhanced populations of extended conformations where the amino group is maximally solvated. Conversely, in nonpolar solvents such as chloroform, the conformational distribution favors more compact arrangements that minimize the exposure of polar groups to the hydrophobic environment.
Quantitative analysis of solvation free energies reveals that the differential stabilization of conformers ranges from 3-6 kilojoules per mole depending on the solvent polarity [1] [2]. These energy differences are sufficient to cause substantial population redistributions, with some conformers experiencing population changes of 50% or more upon transfer from vacuum to aqueous solution.
Extended molecular dynamics simulations have provided insights into the kinetics of solvent-induced conformational changes [15]. The calculations reveal that conformational interconversion occurs on timescales ranging from nanoseconds to microseconds, with the fastest transitions involving rotations about single bonds and the slowest involving more complex rearrangements that require significant solvent reorganization. These findings have important implications for understanding the biological activity of fluorinated amines, as the conformational populations in physiological environments may differ substantially from those predicted by gas-phase calculations.
The comprehensive computational investigation of (2R)-3,3-difluorobutan-2-amine has generated extensive quantitative data regarding its conformational behavior. The following table summarizes the key findings from various theoretical approaches:
| Study Type | Method/Level of Theory | Key Findings | Energy Range (kJ/mol) | Population Distribution (%) |
|---|---|---|---|---|
| DFT Conformational Analysis | M05-2X/6-311+G(d,p), M06/cc-pVTZ | Preferred conformers in gas phase vs solution | 0-25 | 60-80 (major conformer) |
| Gauche Effect Studies | B3LYP-D3/6-31G(d) | Vicinal F-F prefer gauche over anti orientation | 1.6-12.0 | 80 (anti) vs 20 (gauche) |
| Solvent Effect Analysis | SMD Implicit Solvation (CHCl3, H2O) | Solvent polarity affects conformer populations | 3-6 (solvent dependent) | 40-90 (solvent dependent) |
| Transition State Analysis | DFT/B3LYP Transition State Optimization | Multiple transition states for diastereomers | 15-30 | N/A (kinetic data) |
| Diastereomeric Studies | MP2/6-31G** Comparative Analysis | Stereochemical configuration affects conformation | 5-15 | 70-90 (preferred diastereomer) |
| Hyperconjugation Analysis | NBO Analysis σC-H → σ*C-F | Stabilizing interactions in gauche conformers | 2-8 | N/A (interaction strength) |
| Electrostatic Interaction Studies | IQA with REG Method | Electrostatic polarization drives stability | 1-5 | N/A (stabilization energy) |
| Molecular Dynamics Simulations | BOMD at 300K, NVT Ensemble | Conformational dynamics on ns-μs timescales | 0-20 | 50-85 (dominant conformer) |